
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, also known as AZD-1283, is a small molecule inhibitor of platelet aggregation. It has been developed as a potential anti-thrombotic agent for the prevention of thrombotic events in patients with cardiovascular diseases.
Mechanism of Action
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a reversible and selective inhibitor of the P2Y12 receptor, which is a key component of the ADP signaling pathway in platelets. By inhibiting the P2Y12 receptor, this compound reduces platelet activation and aggregation, which in turn prevents the formation of thrombi.
Biochemical and Physiological Effects:
This compound has been shown to have a potent and selective inhibitory effect on platelet aggregation in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 5 hours in rats.
Advantages and Limitations for Lab Experiments
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful tool for studying the role of the P2Y12 receptor in platelet function and thrombosis. However, it is important to note that this compound is a small molecule inhibitor and may not fully recapitulate the effects of genetic or antibody-mediated inhibition of the P2Y12 receptor. Additionally, the use of this compound in lab experiments may be limited by its cost and availability.
Future Directions
Future studies on 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone could focus on its potential use in combination with other anti-thrombotic agents, such as aspirin or clopidogrel. Additionally, further research could be done to investigate the safety and efficacy of this compound in clinical trials for the prevention of thrombotic events in patients with cardiovascular diseases. Finally, the development of more potent and selective inhibitors of the P2Y12 receptor could lead to the discovery of new anti-thrombotic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 99%.
Scientific Research Applications
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has been extensively studied in preclinical models for its potential use as an anti-thrombotic agent. In vitro studies have shown that this compound inhibits platelet aggregation induced by various agonists, including ADP, collagen, and thrombin. In vivo studies in animal models have demonstrated that this compound reduces arterial thrombus formation and prevents thrombotic events without increasing the risk of bleeding.
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-16-15(21-17-10)12-8-18(9-12)14(19)7-11-4-3-5-13(6-11)20-2/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFRTHFDGZVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

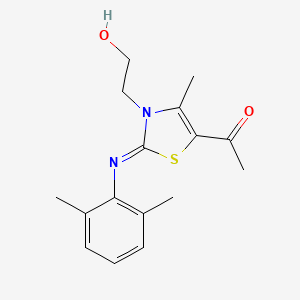
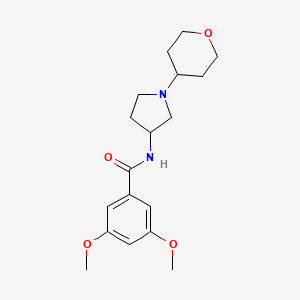

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785236.png)
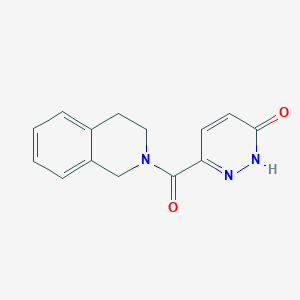

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2785239.png)
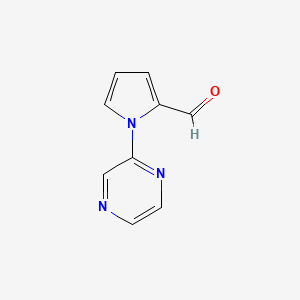

![N-cyclohexyl-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2785243.png)
![(2Z)-2-[[4-(difluoromethoxy)phenyl]methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B2785244.png)
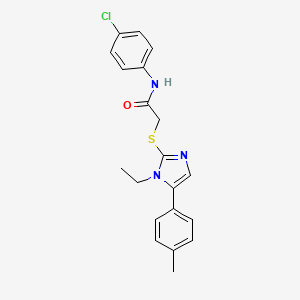
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)